molecular formula C14H17N5O4S B214277 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B214277
M. Wt: 351.38 g/mol
InChI Key: BYHHTSWBLHUHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as Compound A, is a synthetic compound that has been developed for scientific research purposes. It is a member of the pyrazole-thiophene carboxamide family and has been shown to have potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of disease. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer, and to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been shown to have good stability and solubility in aqueous solutions. However, one limitation of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A. One direction is to further investigate its mechanism of action and to identify the specific signaling pathways that it targets. Another direction is to test its efficacy in animal models of various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to determine the safety and efficacy of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A in humans, and to develop new analogues that may have improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A involves several steps, including the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl acetoacetate, followed by the reaction of the resulting product with thiosemicarbazide and 2-chloroacetyl chloride. The final step involves the reaction of the resulting product with 4,5-dimethylthiophene-2-carboxylic acid. The synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A has been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

Product Name

2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H17N5O4S/c1-6-9(4)24-14(11(6)13(15)21)16-10(20)5-18-8(3)12(19(22)23)7(2)17-18/h5H2,1-4H3,(H2,15,21)(H,16,20)

InChI Key

BYHHTSWBLHUHQF-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Origin of Product

United States

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